molecular formula C17H12Cl2N4O2 B11465003 3-(4-chlorobenzyl)-6-(4-chlorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

3-(4-chlorobenzyl)-6-(4-chlorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

Cat. No.: B11465003
M. Wt: 375.2 g/mol
InChI Key: HDGMXWZEXSDKHE-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-6-(4-chlorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is a complex organic compound that belongs to the class of imidazo[1,5-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-6-(4-chlorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione typically involves the reaction of appropriate chlorobenzyl and chlorophenyl precursors with imidazo[1,5-b][1,2,4]triazole intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-6-(4-chlorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-chlorobenzyl)-6-(4-chlorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-6-(4-chlorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorobenzyl)-6-(4-chlorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is unique due to its specific substitution pattern and the presence of both chlorobenzyl and chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H12Cl2N4O2

Molecular Weight

375.2 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

InChI

InChI=1S/C17H12Cl2N4O2/c18-12-3-1-11(2-4-12)9-22-16(24)20-15-10-21(17(25)23(15)22)14-7-5-13(19)6-8-14/h1-8H,9-10H2

InChI Key

HDGMXWZEXSDKHE-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=O)N(N2C(=O)N1C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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